AK-1

Descripción

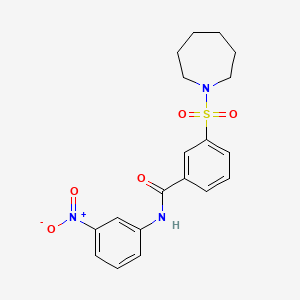

Structure

3D Structure

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYBKCHPEBZNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AK-1

A Note on Nomenclature: AK-1 (SIRT2 Inhibitor) vs. AAK1 Inhibitors

For clarity, this document focuses on This compound , a specific cell-permeable benzylsulfonamide that functions as a selective inhibitor of Sirtuin 2 (SIRT2).[1] It is important to distinguish this compound from AAK1 (Adaptor-Associated Kinase 1) inhibitors , a different class of molecules that target the AAK1 enzyme involved in clathrin-mediated endocytosis. While both are subjects of research in oncology and neuroscience, their mechanisms of action are distinct.

Core Mechanism of Action of this compound (SIRT2 Inhibitor)

This compound exerts its primary effects by inhibiting the NAD+-dependent deacetylase activity of SIRT2. In the context of colorectal cancer, this inhibition triggers a signaling cascade that leads to cell cycle arrest and a reduction in cell proliferation and migration.[1] The central mechanism involves the post-translational regulation of the Snail transcription factor.[1]

Specifically, treatment with this compound leads to the inactivation of the NF-κB/CSN2 pathway.[1] This inactivation promotes the proteasomal degradation of Snail. The subsequent reduction in Snail levels relieves its repressive grip on the promoter of the cyclin-dependent kinase inhibitor, p21, leading to its upregulation.[1] Elevated p21 levels, in turn, induce a G1 phase cell cycle arrest, thereby slowing cancer cell proliferation.[1]

Signaling Pathway of this compound in HCT116 Human Colon Carcinoma Cells

The following diagram illustrates the signaling pathway initiated by this compound in HCT116 human colon carcinoma cells, leading to cell cycle arrest.

Quantitative Data

The following table summarizes the available quantitative data for the SIRT2 inhibitor this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SIRT2 | 13 µM | In vitro enzyme assay | |

| Concentration for Snail degradation | 10-20 µM | HCT116 cells | [1] |

| Concentration for p21 upregulation | 10-20 µM | HCT116 cells | [1] |

| Concentration for G1 arrest | 10-20 µM | HCT116 cells | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Line: HCT116 human colon carcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of Snail and p21 proteins following this compound treatment.

-

Experimental Workflow:

-

Detailed Protocol:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel. The proteins are separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Snail, p21, or a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is washed again with TBST and then incubated with an enhanced chemiluminescence (ECL) substrate. The resulting chemiluminescent signal is detected using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

-

Experimental Workflow:

References

The Discovery of AK-1: A Sirtuin 2 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This guide provides a comprehensive overview of the discovery and characterization of AK-1, a cell-permeable benzylsulfonamide that acts as a specific inhibitor of Sirtuin 2 (SIRT2). SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant target in various pathological conditions, including cancer and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental methodologies, quantitative data, and biological pathways associated with this compound.

Core Data Presentation

The inhibitory activity of this compound against SIRT2 has been quantified, and its selectivity against other sirtuin isoforms is a critical aspect of its characterization. While comprehensive public data on this compound's selectivity against a full panel of sirtuins is limited, the available information highlights its specificity for SIRT2.

| Compound | Target | IC50 (µM) | Reference |

| This compound | SIRT2 | 13 | [1] |

| This compound (in another study) | SIRT2 | 12.5 | [2] |

Note: IC50 values can vary slightly between different assay conditions and laboratories.

Key Signaling Pathway Affected by this compound

This compound exerts its cellular effects by inhibiting SIRT2, which in turn modulates the stability of the Snail transcription factor. This is achieved through the inactivation of the NF-κB/CSN2 pathway. The inhibition of SIRT2 by this compound leads to the proteasomal degradation of Snail. A reduction in Snail levels results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which ultimately leads to G1 cell cycle arrest.[3][4]

Experimental Protocols

SIRT2 Enzymatic Inhibition Assay (General Fluorometric Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor).

-

In a 96-well plate, add the SIRT2 enzyme to all wells except for the no-enzyme control.

-

Add the diluted this compound or control solutions to the respective wells.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular α-Tubulin Acetylation Assay (Western Blot)

This protocol describes a method to assess the in-cell activity of this compound by measuring the acetylation status of α-tubulin, a known substrate of SIRT2.[2]

Materials:

-

Cell line (e.g., HCT116 human colon cancer cells)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of acetylated α-tubulin.

Snail Protein Degradation Assay (Cycloheximide Chase Assay)

This protocol is a general method to determine the effect of this compound on the stability of the Snail protein.

Materials:

-

Cell line expressing Snail (e.g., HCT116)

-

This compound

-

Cycloheximide (CHX), a protein synthesis inhibitor

-

Lysis buffer, Western blot reagents as described above

-

Primary antibody: anti-Snail

Procedure:

-

Treat cells with this compound or vehicle control for a predetermined time.

-

Add cycloheximide to the culture medium to block new protein synthesis.

-

Collect cell lysates at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).

-

Perform Western blotting for Snail protein as described above.

-

Quantify the Snail protein levels at each time point and plot the degradation curve to determine the half-life of the Snail protein in the presence and absence of this compound.

Experimental and Logical Workflow

The discovery and characterization of a specific SIRT2 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

This in-depth guide provides a foundational understanding of the SIRT2 inhibitor this compound, intended to facilitate further research and development in this promising area of therapeutic intervention. The provided protocols and pathway diagrams serve as a resource for designing and interpreting experiments aimed at exploring the multifaceted roles of SIRT2 and the potential of its inhibitors.

References

- 1. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: AAK1 Inhibitors - The Case of LP-935509

An in-depth analysis of the scientific literature reveals that "AK-1 compound" is not a standardized identifier for a single chemical entity. Instead, the term may refer to several distinct classes of compounds, each with unique structural features and biological properties. This guide provides a detailed overview of the most prominent interpretations of "this compound compound," focusing on inhibitors of Adaptor-Associated Kinase 1 (AAK1) and a series of coumarin-chalcone hybrids designated as AK1-8.

A significant body of research points to "this compound" as a likely reference to inhibitors of AAK1 (AP2-associated protein kinase 1), a serine/threonine kinase involved in clathrin-mediated endocytosis. These inhibitors are being actively investigated for their therapeutic potential in neuropathic pain and as antiviral agents. A prime example of a potent and selective AAK1 inhibitor is LP-935509.

Structure and Properties of LP-935509

LP-935509 is an orally active, brain-penetrant, and ATP-competitive inhibitor of AAK1.[1] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds.[2][3][4][5][6]

Table 1: Physicochemical and Pharmacokinetic Properties of LP-935509

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₆O₃ | [7] |

| Molecular Weight | 396.44 g/mol | [7] |

| AAK1 IC₅₀ | 3.3 nM | [1][8][9] |

| AAK1 Ki | 0.9 nM | [1][9][10] |

| Cellular IC₅₀ (μ2 phosphorylation) | 2.8 ± 0.4 nM | [10] |

| Oral Bioavailability | 100% (in mice) | [1][11] |

| Plasma Half-life | 3.6 hours (in mice) | [1][11] |

| Brain/Plasma Ratio | >2 to 4 | [10][11][12] |

| Plasma Free Fraction | 2.6% (in mice) | [1][11] |

Mechanism of Action and Signaling Pathway

AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[12] Inhibition of AAK1 by compounds like LP-935509 disrupts this process. The antinociceptive effects of AAK1 inhibitors are linked to the modulation of α2 adrenergic receptor signaling.[8][13]

Experimental Protocols

A common method to determine the potency of AAK1 inhibitors is through an in vitro kinase assay.

-

Protein Expression and Purification : Recombinant AAK1 protein is expressed, typically using a baculovirus system, and purified.[11]

-

Substrate : A synthetic peptide substrate derived from the sequence flanking the AAK1 phosphorylation site (Thr156) on the AP2M1 subunit is used.[14]

-

Reaction : The kinase reaction is initiated by incubating the purified AAK1 enzyme, the peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a suitable buffer.[15]

-

Inhibitor Addition : Test compounds, such as LP-935509, are added at varying concentrations to determine their inhibitory effect on the kinase activity.

-

Detection : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the peptide substrate.[15] The IC₅₀ value is then calculated from the dose-response curve.

The efficacy of AAK1 inhibitors in alleviating neuropathic pain is often assessed in preclinical animal models.

-

Chronic Constriction Injury (CCI) Model : This model involves the loose ligation of the sciatic nerve in rodents, which induces behavioral signs of neuropathic pain, such as thermal hyperalgesia and mechanical allodynia. The effect of the test compound on these pain-related behaviors is then measured.[10]

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model : In this model, diabetes is induced in rodents by the administration of streptozotocin, which leads to the development of peripheral neuropathy. The ability of the test compound to reverse the associated pain behaviors is evaluated.[10]

Section 2: AK1-8 Coumarin-Chalcone Hybrids

Another interpretation of "this compound compound" could be a series of synthetic coumarin-chalcone hybrids, designated as AK1 through AK8. These compounds have been synthesized and evaluated for their potential as modulators of adenosine receptors and as inhibitors of monoamine oxidase B (MAO-B).[16][17]

Structure and Properties of AK1-8 Compounds

The core structure of these compounds consists of a coumarin moiety linked to a chalcone scaffold. Variations in the substitution pattern on the chalcone's aromatic ring lead to the different compounds in the series.

Table 2: Biological Activity of Representative Coumarin-Chalcone Hybrids

| Compound | Target | Activity (Kᵢ or IC₅₀) | Reference |

| Compound 4 (methoxy derivative) | hA₃ Adenosine Receptor | Kᵢ = 2.49 µM | [16] |

| Compound 7 (hydroxy derivative) | hA₁ Adenosine Receptor | Kᵢ = 17.7 µM | [16] |

| ChC4 | MAO-B | IC₅₀ = 0.76 ± 0.08 µM | [17] |

Note: "Compound 4" and "Compound 7" in this context refer to specific structures within the AK1-8 series as described in the cited literature, and "ChC4" is a closely related chalcocoumarin.

Synthesis of Coumarin-Chalcone Hybrids

The general synthesis of these hybrid molecules involves a Claisen-Schmidt condensation between a substituted 3-acetylcoumarin and a substituted benzaldehyde.

Experimental Protocols

-

Membrane Preparation : Membranes from cells expressing the specific human adenosine receptor subtype (hA₁, hA₂A, or hA₃) are prepared.

-

Radioligand : A specific radioligand for each receptor subtype is used.

-

Competition Assay : The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., an AK1-8 hybrid).

-

Separation and Counting : Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis : The Kᵢ values are calculated from the IC₅₀ values obtained from the competition curves.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LP-935509 - Immunomart [immunomart.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 10. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Adenosine Receptor Ligands: Coumarin–Chalcone Hybrids as Modulating Agents on the Activity of hARs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Dichotomous Role of SIRT2 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. Predominantly localized in the cytoplasm, SIRT2 targets a wide array of protein substrates, influencing cell cycle progression, genome stability, and metabolic pathways. However, its precise role in cancer remains a subject of intense investigation, with a growing body of evidence suggesting a dual function as both a tumor suppressor and an oncogene, depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted role of SIRT2 in cancer cell proliferation, detailing its molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.

The Dual Nature of SIRT2 in Oncology: Tumor Suppressor and Oncogene

The classification of SIRT2 as either a tumor suppressor or an oncogene is not absolute and is highly context-dependent. Evidence supports both roles across various malignancies.

SIRT2 as a Tumor Suppressor:

Multiple studies have highlighted the tumor-suppressive functions of SIRT2. Sirt2-deficient mice have been shown to be more prone to developing tumors, particularly mammary and liver cancers.[1] This tumor suppressor role is often attributed to its function in maintaining genomic integrity. SIRT2 regulates the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase that controls mitotic progression.[1][2] By deacetylating the APC/C co-activators CDH1 and CDC20, SIRT2 ensures the timely degradation of mitotic regulators like Aurora A and B kinases, preventing centrosome amplification and aneuploidy.[1][2][3] Furthermore, SIRT2 has been shown to deacetylate and regulate the tumor suppressor p53, although the precise functional consequences of this interaction are still being elucidated.[4] In non-small cell lung cancer (NSCLC), SIRT2 can inhibit cancer cell growth by promoting the degradation of the S-phase kinase-associated protein 2 (Skp2), leading to an increase in the cell cycle inhibitor p27.[5][6]

SIRT2 as an Oncogene:

Conversely, in several cancers, elevated SIRT2 expression is associated with poor prognosis and aggressive tumor phenotypes.[[“]] In certain contexts, SIRT2 can promote cancer cell proliferation and survival. For instance, SIRT2 has been shown to deacetylate and stabilize the proto-oncoprotein c-Myc, a key driver of cell growth and proliferation, by preventing its ubiquitination and subsequent degradation.[8] In some breast cancers, particularly more aggressive subtypes, higher nuclear SIRT2 expression is linked to a worse clinical outcome.[9] Furthermore, pharmacological inhibition of SIRT2 has demonstrated broad anti-cancer activity in various cancer cell lines, suggesting a pro-tumorigenic role in these contexts.[10]

Key Signaling Pathways Involving SIRT2 in Cancer

SIRT2 exerts its influence on cancer cell proliferation through its interaction with and modulation of several critical signaling pathways.

SIRT2-Mediated Regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C)

SIRT2 plays a crucial role in ensuring the fidelity of mitosis through its regulation of the APC/C. This pathway is fundamental to SIRT2's tumor-suppressive function.

Caption: SIRT2-APC/C signaling pathway in mitotic regulation.

Oncogenic Signaling: SIRT2-Mediated Stabilization of c-Myc

In contrast to its role in mitosis, SIRT2 can promote tumorigenesis by stabilizing the oncoprotein c-Myc.

Caption: SIRT2-c-Myc oncogenic signaling pathway.

SIRT2 in Non-Small Cell Lung Cancer (NSCLC): The Skp2/p27 Axis

In NSCLC, SIRT2 has been shown to act as a tumor suppressor by modulating the levels of the cell cycle inhibitor p27 through the E3 ubiquitin ligase Skp2.

Caption: SIRT2-Skp2/p27 tumor suppressor pathway in NSCLC.

Quantitative Data on SIRT2 in Cancer

The following tables summarize key quantitative data regarding SIRT2 expression in various cancers and the efficacy of selected SIRT2 inhibitors.

Table 1: SIRT2 Expression Levels in Human Cancers

| Cancer Type | SIRT2 Expression Level | Clinical Correlation | Reference(s) |

| Breast Cancer | Reduced in tumors vs. normal tissue; higher nuclear expression in aggressive subtypes | Reduced expression associated with tumor suppression; high nuclear expression with poor prognosis | [1],[9] |

| Hepatocellular Carcinoma (HCC) | Reduced in tumors vs. normal tissue | Reduced expression correlated with tumorigenesis | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Downregulated in some studies, upregulated in others | Conflicting reports; both tumor suppressor and oncogenic roles suggested | [5],[6],[11] |

| Glioma | Downregulated | Associated with tumor suppression | [[“]] |

| Gastric Cancer | Upregulated | Correlated with poor patient survival | [[“]] |

| Colorectal Cancer | Upregulated | Associated with tumor promotion | [[“]] |

Table 2: IC50 Values of Selected SIRT2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |

| AEM1 | Non-small cell lung cancer | 18.5 | [12] |

| AEM2 | Non-small cell lung cancer | 3.8 | [12] |

| Salermide | HepG2 (HCC) | ~20 | [8] |

| Selisistat (EX-527) | HepG2 (HCC) | ~20 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 in cancer cell proliferation.

Experimental Workflow: Investigating SIRT2's Role in Cancer

Caption: A typical experimental workflow to study SIRT2 in cancer.

SIRT2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published studies.[13][14][15]

Principle: This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate allows for its cleavage by a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT2 activity.

Materials:

-

Purified recombinant SIRT2 enzyme

-

SIRT2 fluorometric substrate (e.g., based on p53 or histone H3 sequence)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a peptidase)

-

SIRT2 inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

-

Prepare Reagents: Dilute SIRT2 enzyme, substrate, and NAD+ to their working concentrations in Assay Buffer.

-

Set up Reactions: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

SIRT2 enzyme

-

Test compound or vehicle control

-

NAD+

-

-

Initiate Reaction: Add the SIRT2 substrate to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction and Develop Signal: Add the Developer solution to each well. This will stop the SIRT2 reaction and initiate the development of the fluorescent signal.

-

Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells without SIRT2 enzyme) from all readings. Plot the fluorescence intensity against the concentration of the test compound to determine IC50 values for inhibitors.

Immunoprecipitation (IP) of SIRT2

This protocol describes the isolation of SIRT2 and its interacting proteins from cancer cell lysates.[8][16][17][18]

Principle: An antibody specific to SIRT2 is used to capture SIRT2 and its binding partners from a cell lysate. The immune complexes are then precipitated using protein A/G-conjugated beads.

Materials:

-

Cancer cells expressing SIRT2

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)

-

Anti-SIRT2 antibody

-

Isotype control IgG

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-SIRT2 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Capture Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Wash: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Western Blotting for SIRT2 and Substrates

This protocol is for detecting the protein levels of SIRT2 and its acetylated substrates.[19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SIRT2, anti-acetyl-lysine, antibodies for specific substrates)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the desired separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay for SIRT2

This protocol is for identifying the genomic regions where SIRT2 is bound.[12][21][22][23][24]

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody against SIRT2 is used to immunoprecipitate the SIRT2-bound chromatin. The associated DNA is then purified and analyzed by qPCR or sequencing.

Materials:

-

Cancer cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents for chromatin shearing

-

Anti-SIRT2 antibody for ChIP

-

Isotype control IgG

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target genomic regions

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Perform immunoprecipitation as described in the IP protocol, using the anti-SIRT2 antibody to pull down SIRT2-chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated complexes and reverse the cross-links by heating. Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

MTT Cell Proliferation Assay

This is a colorimetric assay to assess cell viability and proliferation.[25][26][27][28]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cells

-

96-well plate

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treatment: Treat the cells with the test compound (e.g., a SIRT2 inhibitor) at various concentrations for the desired time period.

-

Add MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50.

Conclusion

SIRT2 presents a complex and compelling target in oncology. Its dual role as both a tumor suppressor and an oncogene underscores the importance of understanding its context-dependent functions in different cancer types. The signaling pathways it regulates, particularly those involved in cell cycle control and oncoprotein stability, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of SIRT2 in cancer cell proliferation and to evaluate the potential of SIRT2-targeted therapies. A deeper understanding of the molecular mechanisms governing SIRT2's dichotomous nature will be crucial for the development of effective and personalized cancer treatments.

References

- 1. SIRT2 maintains genome integrity and suppresses tumorigenesis through regulating APC/C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIRT2 Maintains Genome Integrity and Suppresses Tumorigenesis through Regulating APC/C Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developmental defects and p53 hyperacetylation in Sir2 homolog (SIRT1)-deficient mice [dash.harvard.edu]

- 5. SIRT2 inhibits non-small cell lung cancer cell growth through impairing Skp2-mediated p27 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. consensus.app [consensus.app]

- 8. Downregulation of SIRT2 Inhibits Invasion of Hepatocellular Carcinoma by Inhibiting Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hasekidergisi.com [hasekidergisi.com]

- 12. youtube.com [youtube.com]

- 13. chameleonscience.com [chameleonscience.com]

- 14. SIRT2 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]

- 15. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]

- 16. Promotion of Lung Cancer Metastasis by SIRT2‐Mediated Extracellular Protein Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 20. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchhub.com [researchhub.com]

AK-1 as a Potential Therapeutic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-1 is a potent and cell-permeable small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. Emerging research has highlighted the therapeutic potential of this compound across a spectrum of diseases, including neurodegenerative disorders and various cancers. By modulating key cellular signaling pathways, this compound has demonstrated significant efficacy in preclinical models, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the SIRT2 inhibitor, this compound, from various in vitro and in vivo studies.

| Parameter | Value | Enzyme/Model | Reference |

| IC50 | 12.5 µM | SIRT2 | [1][2] |

| IC50 | >40 µM | SIRT1, SIRT3 | |

| IC50 | >50 µM | SIRT1, SIRT3 | |

| Effective Concentration (Neuroprotection) | 1 - 10 µM | Invertebrate models of Huntington's Disease | |

| Effective Concentration (Neuroprotection) | 1 - 4 µM | Primary striatal neuron model of Huntington's Disease |

Table 1: In Vitro Inhibitory Activity of this compound

| Model | Treatment | Outcome | Quantitative Result | Reference |

| Drosophila model of Huntington's Disease | 10 µM this compound in food | Improved neuroprotection | Increase in the number of rhabdomeres from 5.2 to 5.6 | [2] |

| HCT116 Human Colon Carcinoma Cells | >25 µM this compound | Increased acetylated tubulin | Data not quantified | |

| rTg4510 mouse model of frontotemporal dementia | Direct hippocampal administration | Partial prevention of neuronal loss in the dentate gyrus | Data not quantified | [1][3] |

Table 2: In Vivo and Cellular Efficacy of this compound

Mechanism of Action and Signaling Pathways

This compound primarily exerts its therapeutic effects through the inhibition of SIRT2, a deacetylase with a multitude of cellular substrates. The downstream consequences of SIRT2 inhibition by this compound are context-dependent, influencing distinct signaling pathways in cancer and neurodegenerative diseases.

Anticancer Activity: The NF-κB/CSN2/Snail/p21 Pathway

In the context of colon cancer, this compound has been shown to induce cell cycle arrest and inhibit proliferation by modulating the NF-κB/CSN2/Snail/p21 signaling cascade.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Targets and Pathways of Adenylate Kinase 1 (AK1) and Adaptor-Associated Kinase 1 (AAK1)

This technical guide provides a comprehensive overview of the biological targets and signaling pathways associated with two distinct kinases often abbreviated in literature, creating a potential for ambiguity: Adenylate Kinase 1 (AK1) and Adaptor-Associated Kinase 1 (AAK1). The guide delineates their unique molecular functions, roles in cellular signaling, and implications in health and disease, supported by experimental data and methodologies.

Part 1: Adenylate Kinase 1 (AK1)

Core Function and Biological Targets

Adenylate Kinase 1 (AK1) is a pivotal enzyme in cellular energy homeostasis, primarily localized in the cytosol of tissues with high energy demands, such as skeletal muscle, brain, and erythrocytes.[1][2] Its fundamental role is to catalyze the reversible phosphotransfer reaction between adenine nucleotides: 2 ADP ↔ ATP + AMP.[1][3][4] This function is critical for maintaining the balance of ATP, ADP, and AMP, thereby regulating the cellular energy charge.

The primary biological "targets" of AK1's enzymatic activity are adenine nucleotides. By modulating their relative concentrations, AK1 influences a multitude of downstream processes.

Table 1: Key Biological Molecules Regulated by AK1 Activity

| Molecule | Role | Consequence of AK1 Activity |

| ATP | Primary energy currency | Replenished from ADP |

| ADP | Energy currency and signaling molecule | Converted to ATP and AMP |

| AMP | Key allosteric regulator and signaling molecule | Produced from ADP; activates AMP-activated protein kinase (AMPK) |

Signaling Pathways

AK1 is a critical upstream regulator of the AMP-activated protein kinase (AMPK) signaling pathway, a central hub for cellular energy sensing. Under conditions of metabolic stress (e.g., ischemia, hypoxia), increased ATP consumption leads to a rise in ADP levels. AK1 then converts this excess ADP into ATP and AMP. The resulting increase in the AMP:ATP ratio is a key signal that activates AMPK.[4] Activated AMPK, in turn, orchestrates a broad metabolic response to restore energy balance.

Experimental Protocols

1.3.1 Adenylate Kinase Activity Assay (Spectrophotometric)

This protocol describes a common method to measure AK1 activity in biological samples. The assay is based on the principle that the production of ATP from ADP can be coupled to other enzymatic reactions that result in a measurable change in absorbance.[5][6]

Materials:

-

AK Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ADP Substrate Solution

-

ATP Standard Solution

-

Coupling Enzyme Mix (e.g., hexokinase and glucose-6-phosphate dehydrogenase)

-

NADP+ Solution

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold AK Assay Buffer. Centrifuge to remove debris and collect the supernatant.

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing AK Assay Buffer, Coupling Enzyme Mix, and NADP+ Solution.

-

Assay:

-

Add the sample (lysate) to a well of the 96-well plate.

-

Add the Reaction Mixture to the well.

-

Initiate the reaction by adding the ADP Substrate Solution.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.

-

-

Data Analysis: The rate of increase in absorbance at 340 nm is directly proportional to the rate of NADPH production, which in turn is proportional to the AK activity. Calculate the AK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Quantitative Data

Table 2: Representative Kinetic Parameters for Human AK1

| Substrate | Km (µM) | Vmax (U/mg) |

| ADP | 50 - 150 | 1500 - 2500 |

| ATP | 30 - 100 | - |

| AMP | 20 - 80 | - |

Note: These values are approximate and can vary depending on the specific assay conditions and enzyme source.

Part 2: Adaptor-Associated Kinase 1 (AAK1)

Core Function and Biological Targets

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[7][8][9] CME is a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1's primary known substrate is the μ2 subunit of the adaptor protein 2 (AP-2) complex.[8][9]

Table 3: Key Biological Targets and Substrates of AAK1

| Target/Substrate | Function in CME | Consequence of AAK1 Phosphorylation |

| AP-2 complex (μ2 subunit) | Cargo recognition and clathrin coat assembly | Enhanced binding of AP-2 to cargo proteins, promoting endocytosis.[9] |

| NUMB | Endocytic adaptor protein | Regulation of NUMB's cellular localization.[10] |

| NOTCH1 | Transmembrane receptor | Stabilization of the activated form of NOTCH1.[10] |

Signaling Pathways

AAK1 is implicated in the regulation of several key signaling pathways, primarily through its role in the endocytosis of signaling receptors.

2.2.1 WNT Signaling Pathway

AAK1 acts as a negative regulator of the canonical WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its degradation and subsequent attenuation of the WNT signal.[11]

2.2.2 Notch Signaling Pathway

AAK1 is a positive regulator of the Notch signaling pathway. It interacts with and stabilizes the activated form of the Notch1 receptor, promoting its localization to endosomes and enhancing its transcriptional activity.[12]

Experimental Protocols

2.3.1 In Vitro AAK1 Kinase Assay

This protocol is designed to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, the μ2 subunit of the AP-2 complex.

Materials:

-

Recombinant purified AAK1

-

Recombinant purified AP-2 complex (or μ2 subunit peptide)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, recombinant AP-2 complex, and recombinant AAK1.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated AP-2 subunit.

-

Quantification: Quantify the band intensity corresponding to the phosphorylated AP-2 to determine AAK1 activity.

Quantitative Data

Table 4: Inhibitory Activity of Selected AAK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| BMS-986176/LX-9211 | AAK1 | <10 | Biochemical |

| LP-935509 | AAK1 | 3.3 ± 0.7 | Biochemical (μ2 phosphorylation) |

| Compound 17 (from Luo et al.) | AAK1 | 12 | Biochemical |

Note: IC50 values are highly dependent on assay conditions and are presented here as representative examples from the literature.[13]

AAK1 Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing AAK1 inhibitors.

References

- 1. Regulation of Adenine Nucleotide Metabolism by Adenylate Kinase Isozymes: Physiological Roles and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenylate kinase 1 - Wikipedia [en.wikipedia.org]

- 3. Subtle Role for Adenylate Kinase 1 in Maintaining Normal Basal Contractile Function and Metabolism in the Murine Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. biorxiv.org [biorxiv.org]

- 12. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

AK-1: A Technical Guide to the Sirtuin 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes such as cell cycle regulation, metabolic control, and oxidative stress response through the deacetylation of numerous protein substrates.[1][3][4] AK-1 is a cell-permeable, benzylsulfonamide-based inhibitor of SIRT2 that has been instrumental in elucidating the physiological and pathological functions of this enzyme.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its effects on key signaling pathways.

Quantitative Data for this compound

The inhibitory activity of this compound against SIRT2 has been characterized by its half-maximal inhibitory concentration (IC50). The available data is summarized in the table below.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 12.5 µM | Enzymatic assay | |

| IC50 | 13 µM | Not specified |

Note: Further quantitative data, such as Ki values and detailed in vivo efficacy metrics (e.g., specific dosage, route of administration, and quantitative outcomes in various models), are not extensively reported in publicly available literature.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the nicotinamide binding site of SIRT2. By occupying this pocket, this compound prevents the binding of the NAD+ co-substrate, which is essential for the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, thereby modulating their function and impacting downstream cellular processes. While this compound is a specific inhibitor for SIRT2, it may also inhibit SIRT1 and SIRT3 at significantly higher concentrations (IC50 > 40 µM).

Key Signaling Pathways Modulated by this compound

Inhibition of SIRT2 by this compound has been shown to impact several critical signaling pathways implicated in cancer and neurodegeneration.

Downregulation of Snail via NF-κB/CSN2 Pathway in Cancer

In colon cancer cells, this compound treatment leads to the proteasomal degradation of the Snail transcription factor.[5] This occurs through the inactivation of the NF-κB/CSN2 pathway. The reduction in Snail levels results in the upregulation of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest, and reduced cell proliferation and migration.[5]

Caption: this compound mediated inhibition of SIRT2 leading to G1 cell cycle arrest.

Neuroprotection through Modulation of MAPK and FOXO3 Pathways

In models of neurodegenerative diseases, this compound has demonstrated neuroprotective effects.[2] This is, in part, achieved through the downregulation of the MAPK and FOXO3 signaling pathways.[2] SIRT2-mediated deacetylation of FOXO3a can increase the expression of pro-apoptotic proteins like Bim.[2] By inhibiting SIRT2, this compound can potentially reduce this apoptotic signaling.

Caption: Neuroprotective mechanism of this compound via pathway downregulation.

Destabilization of HIF-1α in Hypoxic Conditions

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes cellular adaptation to low oxygen, a hallmark of solid tumors. This compound has been shown to increase the ubiquitination and subsequent proteasomal degradation of HIF-1α in a VHL-dependent manner.[6][7] This leads to a reduction in the transcriptional activity of HIF-1α and the expression of its target genes, suggesting a potential therapeutic application for this compound in hypoxia-associated pathologies.[6]

Experimental Protocols

Detailed, step-by-step protocols for experiments involving this compound are not always fully elaborated in publications. The following sections provide generalized yet detailed methodologies for key experiments cited in the literature on this compound, which can be adapted by researchers.

In Vitro SIRT2 Enzymatic Inhibition Assay

This protocol is based on a fluorometric assay to measure the deacetylase activity of SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known SIRT2 inhibitor, if available).

-

In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the different concentrations of this compound or controls to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro SIRT2 enzymatic inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blotting for Snail and p21

This protocol describes the detection of changes in Snail and p21 protein levels following this compound treatment.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Snail, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in Snail and p21 protein expression.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of SIRT2 in health and disease. Its ability to specifically inhibit SIRT2 has provided significant insights into the enzyme's involvement in cancer progression and neurodegeneration. This technical guide consolidates the current knowledge on this compound, offering a resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the therapeutic potential of targeting SIRT2 with inhibitors like this compound, including more detailed preclinical and clinical investigations.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a specific SIRT2 inhibitor, induces cell cycle arrest by downregulating Snail in HCT116 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a SIRT2 inhibitor, destabilizes HIF-1α and diminishes its transcriptional activity during hypoxia PMID: 26808575 | MCE [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Neuroprotective Effects of AK-1

Introduction

Efforts to identify and develop effective neuroprotective agents are at the forefront of neuroscience research, driven by the rising prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as the significant impact of acute neurological injuries like ischemic stroke. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of AK-1, a novel compound that has garnered interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the intricate signaling pathways implicated in the neuroprotective action of this compound.

Quantitative Data Summary

Currently, publicly available research specifically identifying a compound or drug designated as "this compound" and detailing its neuroprotective effects is not available in the scientific literature retrieved. The broader search for neuroprotective agents reveals a landscape of diverse compounds at various stages of investigation, targeting a range of mechanisms to mitigate neuronal damage.[1][2] Clinical trials are ongoing for numerous candidates, with a significant portion of the drug development pipeline focused on disease-modifying therapies for Alzheimer's disease.[2]

Due to the absence of specific data for "this compound," a quantitative summary table cannot be provided at this time. Future research, once published, will be necessary to populate such a table with critical data points including, but not limited to:

-

EC50/IC50 Values: Concentrations at which this compound produces half of its maximal protective effect or inhibits a specific detrimental process by 50%.

-

Dose-Response Relationships: Data from in vitro and in vivo models demonstrating the correlation between this compound concentration and the extent of neuroprotection.

-

Cell Viability Assays: Quantitative results from assays such as MTT, LDH, or TUNEL staining, indicating the percentage of neuronal survival in the presence of this compound under cytotoxic conditions.

-

Biomarker Modulation: Data on the upregulation or downregulation of key biomarkers associated with neuroinflammation, oxidative stress, and apoptosis in response to this compound treatment.

Key Experimental Protocols

The investigation of a novel neuroprotective agent like this compound would typically involve a series of well-established experimental protocols to elucidate its efficacy and mechanism of action. While specific protocols for "this compound" are not available, this section outlines the standard methodologies that would be employed.

In Vitro Models of Neurotoxicity

-

Primary Neuronal Cultures:

-

Methodology: Primary neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents. These cultures are then exposed to neurotoxic insults such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta oligomers (to model Alzheimer's disease pathology). The neuroprotective effect of this compound would be assessed by adding it to the culture medium before, during, or after the insult.

-

Endpoints: Neuronal viability, dendritic spine density, and levels of apoptotic markers would be quantified.

-

-

Organotypic Slice Cultures:

-

Methodology: Thin slices of brain tissue are cultured, preserving the local cellular architecture. This model allows for the study of this compound's effects in a more complex, tissue-like environment. Slices can be subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions.

-

Endpoints: Cell death in specific neuronal layers, synaptic plasticity, and inflammatory responses would be measured.

-

In Vivo Models of Neurological Disease

-

Ischemic Stroke Models:

-

Methodology: The middle cerebral artery occlusion (MCAO) model in rodents is a common method to induce focal cerebral ischemia. This compound would be administered systemically or directly into the brain before or after the ischemic event.

-

Endpoints: Infarct volume, neurological deficit scores, and long-term behavioral outcomes would be assessed.

-

-

Neurodegenerative Disease Models:

-

Methodology: Transgenic animal models that overexpress disease-associated proteins (e.g., APP/PS1 for Alzheimer's, alpha-synuclein for Parkinson's) would be used. Chronic administration of this compound would be performed to evaluate its impact on disease progression.

-

Endpoints: Cognitive function (e.g., Morris water maze), motor performance (e.g., rotarod test), and histopathological analysis of protein aggregates and neuronal loss would be key outcome measures.

-

Signaling Pathways and Visualization

The neuroprotective mechanisms of therapeutic agents often involve the modulation of complex intracellular signaling pathways that govern cell survival, inflammation, and stress responses. While the specific pathways activated by "this compound" remain to be elucidated, research in neuroprotection points to several critical cascades.

A hypothetical signaling pathway for a neuroprotective agent could involve the activation of pro-survival pathways and the inhibition of pro-death pathways. The following diagram illustrates a potential mechanism of action.

Caption: Hypothetical signaling cascade of a neuroprotective agent.

The following diagram illustrates a generalized experimental workflow for screening and validating a potential neuroprotective compound.

Caption: General workflow for neuroprotective drug discovery.

The field of neuroprotection is actively pursuing novel therapeutic strategies to combat the devastating effects of neurological disorders. While the specific compound "this compound" is not yet characterized in the available scientific literature, the methodologies and conceptual frameworks outlined in this guide provide a robust roadmap for its future investigation. The successful development of any new neuroprotective agent will depend on rigorous preclinical and clinical research, focusing on the elucidation of its mechanism of action, a thorough understanding of its pharmacokinetic and safety profiles, and its demonstrated efficacy in relevant disease models. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound and its potential role in neurotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Adenylate Kinase 1 (AK-1) In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Kinase 1 (AK-1), also known as myokinase, is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2][3] This enzyme is abundantly expressed in tissues with high energy turnover, such as skeletal muscle, brain, and erythrocytes.[4][5] Dysregulation of this compound activity has been implicated in various pathological conditions, including hemolytic anemia and post-ischemic recovery.[6][7][8] Therefore, the accurate in vitro measurement of this compound activity is essential for basic research and drug discovery efforts targeting this enzyme.

These application notes provide detailed protocols for a robust and sensitive in vitro assay to determine this compound activity in various biological samples, including cell and tissue lysates, as well as purified protein preparations.[1][6] The assay can be performed in either a colorimetric or a more sensitive fluorometric format.[1][9]

Signaling Pathway and Experimental Workflow

The enzymatic activity of this compound is a key node in cellular energy metabolism, directly influencing the ratios of adenine nucleotides. This, in turn, affects numerous downstream signaling pathways that are sensitive to the cell's energetic state.

References

- 1. content.abcam.com [content.abcam.com]

- 2. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. AK1 Enzyme Human Recombinant | Adenylate Kinase 1 | ProSpec [prospecbio.com]

- 5. nsjbio.com [nsjbio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. biocompare.com [biocompare.com]

- 8. mayocliniclabs.com [mayocliniclabs.com]

- 9. SuperQuick® Adenylate Kinase (AK) Activity Assay Kit - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes: Utilizing Adenylate Kinase 1 (AK1) in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenylate Kinase 1 (AK1) is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2][3] Predominantly located in the cytosol of tissues with high energy demands such as skeletal muscle, brain, and erythrocytes, AK1 acts as a critical sensor of the cellular energy state.[1][4] Under conditions of metabolic stress (e.g., hypoxia, glucose deprivation), an increase in the ADP/ATP ratio shifts the equilibrium of the AK1-catalyzed reaction towards the production of AMP.[5][6] This rise in AMP serves as a key signaling molecule, most notably by activating AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from energy consumption to energy production.[5][6][7]

The AK1/AMPK signaling axis is a vital pathway in cellular response to metabolic challenges, influencing cell growth, proliferation, and survival.[7] Dysregulation of AK1 activity is implicated in various pathological conditions, including metabolic disorders and cardiovascular diseases.[4][8] Therefore, studying AK1 in cell culture is essential for understanding fundamental cellular bioenergetics and for identifying potential therapeutic targets.

These application notes provide detailed protocols for modulating and assessing AK1 function in cultured mammalian cells, including methods for gene overexpression, metabolic stress induction, and analysis of downstream effects on cell viability and signaling pathways.

Key Applications in Cell Culture

-

Investigating Cellular Bioenergetics: Modulating AK1 expression allows for the study of its role in maintaining adenine nucleotide pools (ATP, ADP, AMP) under various conditions.

-

Studying Metabolic Stress Responses: Using AK1 knockout or overexpressing cells is a powerful model to dissect the cellular response to metabolic stressors like glucose deprivation or mitochondrial inhibition.

-

Elucidating the AMPK Signaling Pathway: AK1 is a primary upstream regulator of AMPK; thus, cell models with altered AK1 expression are ideal for studying the activation and downstream consequences of AMPK signaling.

-

Drug Discovery and Target Validation: Assessing the impact of small molecules on AK1 activity or on the viability of cells with altered AK1 expression can aid in drug development.

Data Presentation: Quantitative Summary of Expected Results

The following tables summarize typical quantitative outcomes from experiments involving the modulation of AK1 in cell culture. These values are compiled from various studies and should be considered as representative examples. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.

Table 1: AK1 Activity and Adenine Nucleotide Levels

| Experimental Condition | Cell Line | Parameter Measured | Expected Outcome (Approximate Value) | Reference |

| Wild-Type (Control) | Aortic Tissue Lysate | AK1 Activity | 0.25 µmol/min/mg protein | [7] |

| AK1 Knockout | Aortic Tissue Lysate | AK1 Activity | 0.08 µmol/min/mg protein (~68% decrease) | [7] |

| Wild-Type (Normoxia) | Aortic Tissue Lysate | AMP Level | 0.65 nmol/mg protein | [7] |

| Wild-Type (Ischemia) | Aortic Tissue Lysate | AMP Level | 2.56 nmol/mg protein (~290% increase) | [7] |

| AK1 Knockout (Normoxia) | Aortic Tissue Lysate | AMP Level | 0.78 nmol/mg protein | [7] |

| AK1 Knockout (Ischemia) | Aortic Tissue Lysate | AMP Level | 0.93 nmol/mg protein (No significant increase) | [7] |

| Control | HeLa Cells | Cytosolic ATP | Baseline FRET Ratio ~2.0 | [9] |

| 10 mM 2-DG + 1 mM KCN | HeLa Cells | Cytosolic ATP | FRET Ratio drops to ~1.3 (~35% decrease) | [10] |

Table 2: Downstream Signaling and Cell Viability

| Experimental Condition | Cell Line | Parameter Measured | Expected Outcome (Approximate Value) | Reference |

| Control (11.1 mM Glucose) | INS-1 Cells | p-AMPK (Thr172) | Baseline Level | [4] |

| Glucose Deprivation (0 mM Glucose, 2h) | INS-1 Cells | p-AMPK (Thr172) | ~2.5-fold increase over control | [4] |

| Control | HeLa Cells | Cell Viability | 100% | [11] |

| Glucose Deprivation (48h) | HeLa Cells | Cell Viability | ~60-70% (significant apoptosis) | [11] |

| Control | HeLa Cells | Cell Viability | 100% | |

| 50 µM Mitotoxic Compound (Galactose Media) | HeLa Cells | Cell Viability | ~40-50% |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glucose Deprivation Induces ATF4-Mediated Apoptosis through TRAIL Death Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sartorius.com [sartorius.com]

- 11. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]

Application Notes and Protocols for Novel Therapeutic Compounds in Animal Models of Alzheimer's Disease

Note: A thorough search of scientific literature and public databases did not yield specific information on a compound designated "AK-1" for the treatment of Alzheimer's disease. The following application notes and protocols are provided as a generalized template based on common practices for evaluating novel therapeutic agents in preclinical animal models of Alzheimer's disease. Researchers should substitute placeholder information with data specific to their compound of interest.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[2][3] Animal models that recapitulate key aspects of AD pathology are crucial for the preclinical evaluation of novel therapeutic candidates.[2][4] These models allow for the assessment of a compound's pharmacokinetic profile, its efficacy in mitigating pathological hallmarks, and its potential to improve cognitive function.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from preclinical studies of a novel compound.

Table 1: Recommended Dosage in Common Animal Models of Alzheimer's Disease

| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Treatment Duration |

| 5xFAD Mouse | Oral Gavage | e.g., 1-50 mg/kg | Daily | e.g., 4-12 weeks |

| APP/PS1 Mouse | Intraperitoneal (IP) | e.g., 1-20 mg/kg | Every other day | e.g., 8 weeks |

| 3xTg-AD Mouse | Intravenous (IV) | e.g., 0.5-10 mg/kg | Weekly | e.g., 6 weeks |